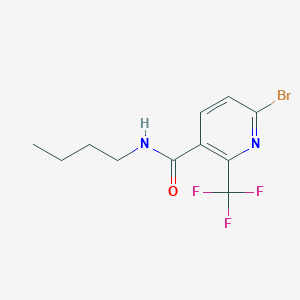
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a compound with a complex structure characterized by various functional groups including imidazole, piperazine, chlorophenyl, and methoxyphenoxy moieties. This compound finds applications across various scientific fields due to its unique properties and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of Imidazole Ring: : This can be achieved through cyclization reactions starting from appropriate substituted amines and nitriles.
Piperazine Attachment: : The imidazole moiety is then functionalized with a piperazine ring through nucleophilic substitution or similar reactions.
Chlorophenyl Addition: : Introduction of the 3-chlorophenyl group is often accomplished via electrophilic aromatic substitution or Grignard reactions.
Ethoxyphenoxy Linkage: : Finally, the methoxyphenoxy group is attached to the ethanone backbone under conditions promoting ether formation, like Williamson ether synthesis.
Industrial Production Methods: Scaling up these synthetic procedures for industrial production often requires optimization to ensure high yields and purity:
Continuous Flow Reactors: : For enhanced reaction control and scalability.
Green Chemistry Principles: : Employing solvent recycling, catalytic processes, and minimizing hazardous waste.
化学反応の分析
Types of Reactions
Oxidation: : The imidazole ring and piperazine moiety can undergo oxidation under strong oxidizing conditions.
Reduction: : Functional groups within the compound, like the ketone, can be reduced to secondary alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be employed to modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : LiAlH₄, NaBH₄
Substitution: : Haloalkanes, Acyl chlorides
Major Products
Oxidation: : Leads to formation of oxo derivatives.
Reduction: : Formation of corresponding alcohols.
Substitution: : Various substituted analogs depending on the reagents used.
科学的研究の応用
Chemistry
Used as a precursor for synthesizing other complex molecules.
Employed in mechanistic studies due to its reactivity.
Biology
Investigated for its potential as a bioactive molecule due to its structural similarity to known pharmaceuticals.
Utilized in studies focusing on its interaction with biological macromolecules.
Medicine
Explored for therapeutic potential in treating disorders related to the central nervous system.
Evaluated in medicinal chemistry for its potential use as a drug candidate.
Industry
Serves as an intermediate in the synthesis of agrochemicals.
Utilized in material science for developing novel polymers with specific properties.
作用機序
The compound's mechanism of action in biological systems often involves:
Binding to Receptors: : Interaction with specific receptors in the central nervous system.
Pathway Modulation: : Alteration of signaling pathways, potentially affecting neurotransmitter dynamics.
類似化合物との比較
Compared to other imidazole-based compounds and piperazine derivatives:
Uniqueness: : The presence of both imidazole and piperazine rings in a single molecule is relatively uncommon, giving this compound unique properties.
Similar Compounds
1-(3-Chlorophenyl)-4-((3-methoxyphenoxy)methyl)piperazine
1-(4-(2-(3-Chlorophenyl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
This article should give you a thorough overview of 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride. Let me know if there's anything else you'd like to dive into!
特性
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.ClH/c1-29-19-6-3-7-20(15-19)30-16-21(28)25-10-12-26(13-11-25)22-24-8-9-27(22)18-5-2-4-17(23)14-18;/h2-9,14-15H,10-13,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDFBDMUDGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2786977.png)
![(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B2786978.png)
![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)




![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)
![7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2786988.png)
![3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2786991.png)
![2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2786994.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2786996.png)

![1-benzyl-5-cyclohexyl-3-(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2786999.png)
